N-[3-(dimethylamino)propyl]-5-nitrofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4/c1-12(2)7-3-6-11-10(14)8-4-5-9(17-8)13(15)16/h4-5H,3,6-7H2,1-2H3,(H,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCUKJRGHJAYON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CC=C(O1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)propyl]-5-nitrofuran-2-carboxamide typically involves the reaction of 5-nitrofuran-2-carboxylic acid with N,N-dimethyl-1,3-propanediamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to achieve the desired purity levels .
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group (-NO₂) on the nitrofuran ring undergoes reduction to form amino derivatives. This reaction is critical for modifying biological activity or synthesizing intermediates.
Mechanistic Insights :
-
Catalytic hydrogenation proceeds via adsorption of H₂ on the Pt surface, facilitating electron transfer to the nitro group.
-
Iron-mediated reduction involves Fe⁰ acting as an electron donor in acidic conditions, converting -NO₂ to -NH₂ .
Amide Bond Hydrolysis
The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield carboxylic acid and amine fragments.
| Hydrolysis Type | Reagents/Conditions | Products | Notes |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 12 hrs | 5-Nitrofuran-2-carboxylic acid + 3-(dimethylamino)propylamine | Requires prolonged heating |
| Basic Hydrolysis | 4M NaOH, 70°C, 8 hrs | 5-Nitrofuran-2-carboxylate salt + 3-(dimethylamino)propylamine | Faster than acidic method |
Structural Impact :
-
Hydrolysis disrupts the amide linkage, altering solubility and bioavailability.
Oxidation of the Nitrofuran Ring
The nitrofuran moiety is susceptible to oxidation, though specific data for this compound is limited. Analogous nitrofurans undergo oxidation to form reactive intermediates (e.g., nitroso or carbonyl derivatives) .
Proposed Pathway :
Functionalization of the Dimethylamino Group
The tertiary amine group can participate in:
-
Quaternization : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.
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N-Oxidation : Treated with H₂O₂ or peracids to yield N-oxide derivatives.
Critical Considerations
Scientific Research Applications
Antimicrobial Activity
N-[3-(dimethylamino)propyl]-5-nitrofuran-2-carboxamide has been studied for its potential antimicrobial properties. The nitrofuran group is known to generate reactive oxygen species (ROS) upon reduction, which can damage bacterial DNA and proteins. This mechanism is crucial for its efficacy against various bacterial strains, including resistant ones like MRSA (Methicillin-resistant Staphylococcus aureus) .
Table 1: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 μM | Inhibition of protein synthesis |
| Enterococcus faecalis | 62.5 - 125 μM | Disruption of nucleic acid synthesis |
| Pseudomonas aeruginosa | Moderate activity noted | Biofilm inhibition |
Anticancer Properties
The compound exhibits promising anticancer activity by inducing cell cycle arrest and apoptosis in various cancer cell lines. Studies have shown that it can inhibit cancer cell proliferation through multiple pathways, including enzymatic inhibition and interaction with DNA .
Table 2: Anticancer Activity Overview
| Cancer Cell Line | Observed Effects | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | Reduced viability | Induction of apoptosis |
| HeLa (Cervical Cancer) | Cell cycle arrest in G1 phase | Inhibition of metabolic pathways |
| MCF-7 (Breast Cancer) | Decreased invasion | Disruption of cellular signaling |
Drug Development
Given its structural features, this compound is being explored for its potential as a drug candidate targeting bacterial infections and cancer therapies. Its ability to penetrate cell membranes effectively enhances its therapeutic potential .
Case Studies
Several studies have highlighted the biological efficacy and safety profile of this compound:
- Antibacterial Study : Research published in MDPI demonstrated strong antibacterial activity against MRSA strains with an MBIC significantly lower than standard treatments .
- Anticancer Research : In vitro studies indicated that the compound effectively reduced viability in multiple cancer cell lines, suggesting broad-spectrum anticancer potential .
- Toxicity Assessment : Preliminary assessments indicate low cytotoxicity towards normal human cells, making it a promising candidate for further development in therapeutic applications .
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)propyl]-5-nitrofuran-2-carboxamide involves its interaction with biological molecules. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can damage bacterial DNA and proteins. The dimethylamino propyl group may enhance the compound’s ability to penetrate bacterial cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Structural Analogs with Modified Heterocyclic Cores
Compounds sharing the dimethylaminopropyl group but differing in their heterocyclic cores exhibit distinct physicochemical and biological properties:
Key Differences :
- Furan vs. Benzofuran/Quinoline: Benzofuran and quinoline cores increase aromatic surface area, enhancing interactions with biological targets (e.g., DNA G-quadruplexes) compared to simpler furan derivatives .
- Substituent Effects : The nitro group at position 5 in the furan/benzofuran analogs may confer redox activity or serve as a synthetic handle for further modifications .
Functional Group Variations: Amides vs. Sulfonamides
Compounds with the dimethylaminopropyl group attached to sulfonamides or fluorinated chains (–5) differ significantly in applications:
Key Differences :
- Amide vs. Sulfonamide : Sulfonamides with perfluorinated chains (–5) are tailored for hydrophobicity and chemical resistance, whereas amides like the target compound are more likely to engage in hydrogen bonding, favoring biological interactions .
- Chain Length: Long alkyl chains (e.g., docosanamide in ) enhance lipid solubility, making them suitable for cosmetic formulations, unlike the shorter dimethylaminopropyl group in the target compound .
Pharmacological Analogs
Cabergoline () and the benzofuran derivative () highlight the role of the dimethylaminopropyl group in medicinal chemistry:
Key Differences :
- Target Specificity : Cabergoline’s ergoline scaffold targets dopamine receptors, whereas the benzofuran derivative’s planar structure favors DNA interactions .
- Nitro vs. Amino Group: The nitro group in the target compound may be reduced to an amine (as in ), altering electronic properties and bioactivity .
Biological Activity
N-[3-(dimethylamino)propyl]-5-nitrofuran-2-carboxamide is a synthetic compound that has garnered interest in various fields due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a nitrofuran moiety, which is known for its biological activity, particularly against bacterial infections. The presence of the dimethylamino propyl group enhances its ability to penetrate biological membranes, potentially increasing its efficacy against target organisms.
The mechanism of action of this compound involves several pathways:
- Redox Cycling : The nitrofuran group can undergo redox cycling, generating reactive oxygen species (ROS) that can damage bacterial DNA and proteins, leading to cell death.
- Cell Membrane Penetration : The dimethylamino propyl group may facilitate better penetration into bacterial cell membranes, enhancing the compound’s antimicrobial effects.
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties. Research indicates that it exhibits activity against various bacterial strains, including:
- Mycobacterium tuberculosis : Studies show that nitrofuran compounds can inhibit the growth of M. tuberculosis, with effective concentrations reported in the low micromolar range (EC50 values from 0.05 to 6.86 µM) .
- Mycobacterium abscessus : This compound has also shown effectiveness against M. abscessus, which is significant given the increasing prevalence of antibiotic-resistant strains .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. Its ability to interact with cellular macromolecules positions it as a candidate for further investigation in cancer therapy. The structural features of the compound allow for potential interactions with specific biological targets involved in cancer progression.
Case Studies and Research Findings
Several studies have highlighted the biological activity of related nitrofuran compounds, providing insights into their potential applications:
- Study on Mycobacterial Inhibition : A recent study demonstrated that nitrofuran derivatives effectively inhibit M. tuberculosis and maintain low cytotoxicity towards mammalian cells. The compounds exhibited high potency against intracellular bacteria, suggesting their utility in treating latent infections .
- Dose-Response Studies : In vitro assays have shown that this compound displays a dose-dependent response against target organisms, with significant reductions in viability observed at effective concentrations .
- Resistance Mechanisms : Research on resistance patterns associated with nitrofurans indicates that certain mutations in bacterial enzymes can confer resistance, highlighting the need for ongoing studies to understand activation mechanisms and improve compound efficacy .
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways and purification methods for N-[3-(dimethylamino)propyl]-5-nitrofuran-2-carboxamide?
- Methodology : Synthesis typically involves coupling 5-nitrofuran-2-carboxylic acid with 3-(dimethylamino)propylamine using carbodiimide-based reagents (e.g., EDC or DCC) in anhydrous solvents like DMF or THF. Post-reaction purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization is recommended. Reaction monitoring by TLC (Rf ~0.4 in 9:1 CHCl₃/MeOH) ensures intermediate stability .
- Critical Parameters : Control reaction temperature (0–5°C during coupling) to minimize side reactions. Confirm final purity (>98%) via HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Analytical Workflow :
- NMR : ¹H NMR (DMSO-d6) should show characteristic peaks: δ 8.3–8.5 ppm (nitrofuran protons), δ 2.2–2.8 ppm (dimethylamino protons), and δ 3.4–3.6 ppm (propyl chain).
- Mass Spectrometry : ESI-MS ([M+H]+ expected m/z ~282.3) confirms molecular weight.
- FTIR : Key bands include C=O stretch (~1650 cm⁻¹) and NO₂ asymmetric stretch (~1520 cm⁻¹) .
- Data Consistency : Cross-validate with elemental analysis (C, H, N within ±0.3% of theoretical values) to resolve spectral ambiguities .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation on the nitrofuran ring) influence the compound’s bioactivity?
- Experimental Design :
- Comparative Studies : Synthesize analogs replacing the nitro group with cyano, amino, or halogen substituents.
- Bioassays : Test antimicrobial activity (e.g., MIC against E. coli or S. aureus) or enzyme inhibition (e.g., nitroreductases) to correlate electronic effects with activity .
- Data Interpretation : Use QSAR models to predict substituent effects on lipophilicity (logP) and redox potential, critical for nitroaromatic bioactivation .
Q. What strategies resolve contradictions in stability data under varying pH conditions?
- Methodology :
- Forced Degradation Studies : Expose the compound to buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts (e.g., nitro group reduction to amine at pH <3).
- Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) to model pH-dependent stability .
- Mitigation : Stabilize formulations using lyophilization (for aqueous labile conditions) or non-polar solvents (e.g., DMSO) .
Q. How can interactions between this compound and fluorinated surfactants be systematically characterized?
- Approach :
- Surface Tension Analysis : Use a pendant drop tensiometer to measure critical micelle concentration (CMC) in mixtures with perfluorinated sulfonamides (e.g., CAS 68555-78-2) .
- Spectroscopic Probes : Fluorescence quenching (e.g., pyrene assay) quantifies micelle incorporation efficiency.
- Advanced Tools : Molecular dynamics simulations predict binding modes between the dimethylaminopropyl group and fluorocarbon chains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
